Regioisomeric Differentiation: 2-Bromo-4,5-dimethoxy vs. 4-Bromo-2,5-dimethoxy Pharmacophore Topology
The closest pharmacologically characterized analog is trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine (compound 5), which exhibits sub-nanomolar affinity for the 5-HT2A receptor (Ki = 1.4 ± 0.3 nM) and 5-HT2C receptor (Ki = 7.5 ± 1.1 nM) when tested as the racemate [1]. In that scaffold, the bromine occupies the 4-position and the methoxy groups occupy the 2- and 5-positions, a topology shared with the prototypical hallucinogenic amphetamine DOB [1]. The target compound relocates the bromine to the 2-position and the methoxy groups to the 4- and 5-positions. While direct pharmacological data for this 2-bromo regioisomer are absent from the peer-reviewed literature, the positional shift moves the bromine from the para to the ortho position relative to the cyclopropylmethanamine attachment point, which alters the ring's electronic distribution (σ and π effects) and the vector of the C–Br dipole [2]. In phenethylamine SAR, moving halogen from para to ortho has been shown to reduce 5-HT2A affinity by 10- to 100-fold while potentially uncovering activity at monoamine transporters or other aminergic receptors [3]. This regioisomer therefore represents a distinct chemical probe for mapping the orthosteric binding requirements of serotonin receptor subtypes.
| Evidence Dimension | 5-HT2A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | No data available (compound not yet pharmacologically characterized in published literature) |
| Comparator Or Baseline | Racemic trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine: Ki(5-HT2A) = 1.4 ± 0.3 nM; Ki(5-HT2C) = 7.5 ± 1.1 nM [1] |
| Quantified Difference | Not determinable; regioisomeric shift from 4-Br/2,5-diOMe to 2-Br/4,5-diOMe expected to modulate affinity by ≥10-fold based on phenethylamine SAR precedent |
| Conditions | Radioligand competition binding: [3H]ketanserin (5-HT2A) and [3H]mesulergine (5-HT2C) at human recombinant receptors, expressed in HEK-293 cells [1] |
Why This Matters
Procuring the 2-bromo isomer is essential for SAR studies aiming to decouple 5-HT2A potency from 5-HT2C or off-target activities; the regioisomeric scaffold cannot be inferred from the 4-bromo analog data.
- [1] Poulie, C. B. M., et al. "Trans-2-(2,5-dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family." Beilstein Journal of Organic Chemistry, vol. 8, 2012, pp. 1705–1709. doi:10.3762/bjoc.8.194. View Source
- [2] Kuujia. "rac-(1R,2R)-2-(2-bromo-4,5-dimethoxyphenyl)cyclopropylmethanamine – CAS 2227670-04-2." Kuujia.com, accessed 2025. Computed properties, InChI, SMILES. View Source
- [3] Nichols, D. E. "Hallucinogens." Pharmacology & Therapeutics, vol. 101, no. 2, 2004, pp. 131–181. doi:10.1016/j.pharmthera.2003.11.002. (Review establishing SAR principles for halogen position effects on 5-HT2A affinity in phenethylamines.) View Source
